Product packaging for a-Levantenolide(Cat. No.:CAS No. 30987-48-5)

a-Levantenolide

Cat. No.: B13417691
CAS No.: 30987-48-5
M. Wt: 318.4 g/mol
InChI Key: CTPHXROEAVZGOH-OBNKQFAMSA-N
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Description

Contextualization of α-Levantenolide within Natural Product Chemistry

Natural products are broadly classified based on their chemical structures and biosynthetic origins. cmfri.org.in α-Levantenolide is a diterpenoid, a class of organic compounds composed of four isoprene (B109036) units. Specifically, it is categorized as a C12-oxygenated labdanolic diterpene. nih.govosti.govcsic.es This classification places it within a large family of natural products known for their diverse and complex structures.

The primary natural source of α-levantenolide is Turkish tobacco (Nicotiana tabacum). frontiersin.orgnih.govcoresta.org It is one of the many isoprenoid constituents that contribute to the chemical profile of this plant. dntb.gov.ua Its presence, along with its structural isomer, has made it a subject of study in the context of tobacco chemistry and the characterization of natural extracts. coresta.org The intricate structure of α-levantenolide has also made it an attractive target for total synthesis, a field of chemistry focused on the laboratory construction of complex molecules from simpler precursors. nih.govosti.govacs.orgresearchgate.net

Significance of Spirolactone Motifs in Bioactive Compounds

A defining structural feature of α-levantenolide is its oxaspirolactone motif. nih.govnih.gov Spirocyclic systems, particularly spirolactones, are recurring structural motifs found in a wide variety of natural products that exhibit significant pharmacological properties. nih.gov This structural unit consists of a lactone ring attached to another ring system at a single, shared carbon atom, creating a spirocyclic junction.

The spirolactone framework is recognized as a "privileged" scaffold in medicinal chemistry, meaning it is a molecular structure that is capable of binding to multiple biological targets. nih.gov Compounds containing this motif have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and diuretic effects. nih.govmedsafe.govt.nznih.govdrugbank.com For instance, the well-known pharmaceutical Spironolactone is a synthetic steroid containing a spirolactone that functions as a potassium-sparing diuretic and an aldosterone (B195564) antagonist. medsafe.govt.nznih.govdrugbank.comeuropa.euwikipedia.org The presence of the spirolactone moiety in α-levantenolide is a key reason for the scientific interest in its properties and potential biological activities, with some research suggesting it could be a lead compound for anti-inflammatory drug development. nih.gov

Historical Perspective of Levantenolide Research

The history of levantenolide research began in 1961 when two isomeric diterpenoid lactones were isolated from a hexane (B92381) extract of Turkish tobacco by J. A. Giles and J. N. Schumacher. nih.govfrontiersin.orgcoresta.orgdntb.gov.ua These two compounds, which were found to be epimers differing only in the stereochemistry at the C12 position, were named α-levantenolide and β-levantenolide. coresta.org

Initial characterization studies established their molecular formula as C₂₀H₃₀O₃ and identified them as diterpenoid lactones closely related to labdanolic acid. csic.escoresta.org Further structural elucidation work confirmed their unique spirolactone framework. nih.gov The isolation of these compounds was not only significant for the chemistry of tobacco but also contributed to the growing family of labdane-type diterpenoids. csic.esfrontiersin.org In subsequent years, the intriguing structure and the biological relevance of the spirolactone core have prompted chemists to develop synthetic routes to access α-levantenolide and its analogs in the laboratory. osti.govacs.orgresearchgate.netrsc.org These synthetic efforts are crucial for confirming the structure, enabling further biological evaluation, and exploring the structure-activity relationships of this class of molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30O3 B13417691 a-Levantenolide CAS No. 30987-48-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

30987-48-5

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

(2S,3aR,5aS,9aS,9bR)-3a,4',6,6,9a-pentamethylspiro[1,4,5,5a,7,8,9,9b-octahydrobenzo[e][1]benzofuran-2,5'-furan]-2'-one

InChI

InChI=1S/C20H30O3/c1-13-11-16(21)22-20(13)12-15-18(4)9-6-8-17(2,3)14(18)7-10-19(15,5)23-20/h11,14-15H,6-10,12H2,1-5H3/t14-,15+,18-,19+,20+/m0/s1

InChI Key

CTPHXROEAVZGOH-OBNKQFAMSA-N

Isomeric SMILES

CC1=CC(=O)O[C@@]12C[C@@H]3[C@]4(CCCC([C@@H]4CC[C@]3(O2)C)(C)C)C

Canonical SMILES

CC1=CC(=O)OC12CC3C4(CCCC(C4CCC3(O2)C)(C)C)C

Origin of Product

United States

Natural Occurrence and Isolation of Levantenolides

Identification and Distribution in Plant Sources

The presence of levantenolides has been confirmed in several plant species, most notably in tobacco and certain rhizomatous plants.

Two diterpene lactones were successfully isolated from Turkish tobacco (Nicotiana tabacum). mdpi.com These compounds were identified as α- and β-levantenolide. mdpi.com The isolation was achieved through the processing of a hexane (B92381) extract of Turkish tobacco leaves. nih.govresearchtrend.net Further studies confirmed that α-levantenolide is the more stable of the two isomers and is found in greater quantities within the tobacco leaf. nih.gov The concentration of these compounds in the leaf has been quantified at approximately 19 mg per kg for α-levantenolide and 14 mg per kg for β-levantenolide. researchtrend.net Both isomers have also been identified as constituents of the smoke condensate from Turkish tobacco. researchtrend.netjournaljpri.com

Table 1: Isolation of Levantenolides from Nicotiana tabacum

Compound Plant Part Isolation Method Approximate Yield
α-Levantenolide Leaves Hexane Extraction 19 mg/kg
β-Levantenolide Leaves Hexane Extraction 14 mg/kg
α-Levantenolide Smoke Condensate Liquid-liquid partition, Column chromatography 19 mg/kg (of tobacco smoked)

Phytochemical investigations of the rhizomes of Curcuma aeruginosa Roxb., a plant in the Zingiberaceae family, have revealed the presence of levantenolides. uitm.edu.my Specifically, β-levantenolide was identified as one of the phytochemicals in the rhizome extracts. researchgate.net The detection was part of a broader analysis of the plant's constituents, which are studied for various potential biological activities. uitm.edu.myresearchgate.netresearchgate.net The rhizomes are known to contain a diverse array of terpenoids. phcogj.comijcep.org

While the leaves of Murraya koenigii, commonly known as the curry tree, are rich in various phytochemicals, including carbazole (B46965) alkaloids, flavonoids, and numerous monoterpenes and sesquiterpenes, current scientific literature does not confirm the presence of a-levantenolide. nih.govcabidigitallibrary.org Extensive analyses of the chemical composition of M. koenigii leaves have not reported the isolation of this specific diterpenoid lactone.

Detection in Curcuma aeruginosa Roxb. Rhizome Extracts

Characterization of Isomeric Forms (α- and β-Levantenolides)

The two primary forms, α- and β-levantenolide, are isomers that share the same molecular formula, C₂₀H₃₀O₃, but differ in their three-dimensional structure. researchtrend.net

Characterization studies have shown that α- and β-levantenolide are epimers. mdpi.comresearchtrend.net The structural difference between them lies in the stereochemistry at the C12 carbon atom. nih.gov This is the carbon to which the lactone ring is attached. nih.gov Despite this stereochemical difference, chemical reactions such as reduction with lithium aluminum hydride, reaction with hydrazine, or saponification followed by lactonization result in the same respective triol, pyridazone, or lactone from both epimers, confirming their epimeric nature at C12. nih.gov The structural elucidation was supported by spectral analysis, including carbon-13 NMR spectroscopy. nih.gov

Table 2: Properties of Levantenolide Isomers

Isomer Key Structural Feature Relative Stability
α-Levantenolide Epimer at C12 More stable

Total Synthesis Strategies for α Levantenolide and Analogues

Retrosynthetic Analyses and Strategic Disconnections

The core challenge in synthesizing levantenolides lies in the construction of the researchgate.netresearchgate.net-oxaspirolactone moiety. acs.org Retrosynthetic analysis often disconnects the spirocyclic system at key bonds to reveal more accessible precursors. One prominent strategy involves a disconnection that simplifies the target to a hydroxycyclopropanol intermediate. osti.govrsc.org This approach is particularly powerful as it allows for the late-stage formation of the complex spirocycle from a relatively simple precursor.

Another retrosynthetic approach for the analogue β-levantenolide involves the disconnection of the spirocyclic ether linkage, leading to a γ-alkylidenebutenolide intermediate. acs.org This strategy focuses on forming the heterocyclic butenolide core first, followed by a late-stage cyclization to construct the spirocyclic system. acs.orgacs.org

Key Methodologies in Levantenolide Construction

A highly efficient method for the synthesis of α-levantenolide and its precursor, α-levantanolide, utilizes a palladium-catalyzed cascade carbonylative spirolactonization of hydroxycyclopropanols. researchgate.netosti.govnih.gov This methodology is noted for its mild reaction conditions, high atom economy, and broad substrate scope. osti.govosti.gov The total synthesis of α-levantenolide was achieved in four steps using this method. stanford.eduosti.gov

The key transformation involves the reaction of a hydroxycyclopropanol substrate with carbon monoxide in the presence of a palladium catalyst. confex.comosti.gov This process efficiently assembles the oxaspirolactone core of the levantenolide family. confex.com The synthesis of α-levantanolide and α-levantenolide was accomplished in two and four steps, respectively, from readily available starting materials. researchgate.netosti.gov

The necessary hydroxycyclopropanol precursors for the palladium-catalyzed spirolactonization are readily prepared in a single step from the corresponding lactones via the Kulinkovich reaction. stanford.eduresearchgate.netosti.gov This reaction involves treating an ester or lactone with a Grignard reagent in the presence of a titanium(IV) alkoxide, such as titanium isopropoxide, to produce a cyclopropanol (B106826). wikipedia.org

For the synthesis of α-levantenolide, the commercially available (+)-sclareolide serves as a convenient chiral starting material. osti.govorganic-chemistry.org Treatment of a lactone derived from (+)-sclareolide with a Grignard reagent and a titanium catalyst yields the required diastereomeric hydroxycyclopropanol intermediate. osti.govrsc.org

Table 1: Key Reactions in the Synthesis of α-Levantenolide via Palladium-Catalyzed Spirolactonization

Step Reaction Starting Material Key Reagents Product
1 Kulinkovich Reaction Lactone derived from (+)-sclareolide EtMgBr, Ti(Oi-Pr)₄ Hydroxycyclopropanol
2 Carbonylative Spirolactonization Hydroxycyclopropanol Pd(II) catalyst, CO, Benzoquinone α-Levantanolide
3 α-Selenylation α-Levantanolide LiHMDS, PhSeBr α-Phenylselenyl-α-levantanolide

The mechanism of the palladium-catalyzed cascade carbonylative spirolactonization is a key aspect of this synthetic strategy. osti.govnih.gov The proposed catalytic cycle begins with the palladium(II)-catalyzed cleavage of a C-C bond in the strained three-membered ring of the hydroxycyclopropanol. stanford.eduthieme-connect.com This step forms a palladium-homoenolate intermediate. rsc.orgthieme-connect.com

The tethered alcohol within the intermediate then attacks the newly formed ketone, leading to a hemiketal. osti.govrsc.org Subsequently, migratory insertion of carbon monoxide occurs, followed by lactonization to yield the desired oxaspirolactone product and regenerate the Pd(0) catalyst, which is then reoxidized to Pd(II) to continue the catalytic cycle. osti.govrsc.orgthieme-connect.com Mechanistic studies using high-resolution electrospray ionization mass spectrometry (ESI-MS) have been instrumental in identifying key intermediates in the catalytic cycle and understanding potential side reactions. researchgate.netosti.govnih.gov

A key feature of this synthesis is the late-stage stereoselective formation of the researchgate.netresearchgate.net-oxaspirolactone core. acs.org This is achieved through an efficient bromo-spirocyclization (a 5-exo-trig reaction) of a stereochemically pure γ-(Z)-alkylidenebutenolide intermediate. acs.org The rigidity of the trans-decalin framework in the precursor is believed to control the stereochemical outcome of the cyclization by making the α-face of the olefin more accessible for the bromine attack, leading to the exclusive formation of the desired product. acs.org

Table 2: Compound Names Mentioned in the Article

Compound Name
α-Levantenolide
β-Levantenolide
α-Levantanolide
(+)-Sclareolide
Hydroxycyclopropanol
γ-Alkylidenebutenolide

Protecting-Group-Free Total Synthesis Approaches (e.g., β-Levantenolide)

Palladium-Copper Bimetallic Cascade Lactonization

A key strategy in the synthesis of levantenolide analogues involves a palladium-copper bimetallic cascade lactonization. acs.orgresearchgate.net This method is particularly effective for constructing the γ-alkylidenebutenolide core, a structural motif present in these molecules. acs.org The synergy between the two metals is crucial for the reaction's success. In these cascades, palladium is typically the primary catalyst, orchestrating the carbonylation and cyclization steps, while copper plays a vital co-catalytic role. mdpi.comrsc.org

The reaction often commences with a functionalized alkyne. acs.org The accepted mechanism for related couplings suggests that copper reacts with the terminal alkyne to form a copper acetylide intermediate. rsc.org This species then undergoes transmetallation to a palladium(II) complex, which is generated from the oxidative addition of a suitable precursor. rsc.orgrsc.org Following the transmetallation, a cascade of events including migratory insertion of carbon monoxide and subsequent intramolecular trapping by a hydroxyl group leads to the formation of the lactone ring. thieme-connect.com In some variations, the role of the copper(II) co-catalyst is to reoxidize the palladium(0) species back to the active palladium(II) state, ensuring catalytic turnover. mdpi.comthieme-connect.com This bimetallic system allows for the efficient assembly of complex structures from relatively simple starting materials in a single pot. researchgate.net A concise total synthesis of β-levantenolide, for instance, utilized a "Pd–Cu" bimetallic cascade lactonization of an enantiopure alkyne to build the γ-alkylidenebutenolide core. acs.org

Exploitation of Cyclopropanols as Versatile Synthetic Intermediates

An exceptionally efficient and novel strategy for the synthesis of α-levantenolide and its analogue, α-levantanolide, employs hydroxycyclopropanols as key synthetic intermediates. nih.govresearchgate.netosti.gov These substrates are readily accessible, often in a single step from corresponding esters or lactones via the Kulinkovich reaction. researchgate.netosti.gov

The core of this strategy is a palladium-catalyzed carbonylative spirolactonization cascade. researchgate.netosti.gov The transformation is initiated by the interaction of the hydroxycyclopropanol with a palladium(II) catalyst. The inherent strain of the three-membered ring facilitates a C-C bond cleavage, leading to the formation of a palladium-homoenolate intermediate. thieme-connect.comnih.gov This is followed by an intramolecular cyclization of the tethered alcohol onto the newly formed ketone, generating a ketal intermediate. nih.gov Subsequent migratory insertion of carbon monoxide into the palladium-carbon bond forms an acyl-palladium species, which then undergoes lactonization to furnish the final oxaspirolactone product and regenerate the active catalyst. thieme-connect.comnih.gov This method is noted for its mild reaction conditions, high atom economy, and scalability. researchgate.netosti.gov Mechanistic studies have been conducted to identify key intermediates in the catalytic cycle. researchgate.netosti.gov

Intermediate Type Description Role in Synthesis
Hydroxycyclopropanol A substrate containing both a hydroxyl group and a cyclopropanol ring, prepared via the Kulinkovich reaction. researchgate.netosti.govThe starting material for the cascade reaction. thieme-connect.comnih.gov
Palladium-Homoenolate Formed via Pd(II)-catalyzed cleavage of the strained cyclopropanol ring. thieme-connect.comnih.govA key intermediate that enables subsequent cyclization and carbonylation. nih.gov
Ketal Intermediate Generated from the cyclization of the tethered alcohol onto the ketone of the homoenolate. nih.govA precursor to the final lactonization step. nih.gov
Acyl-Palladium Species Formed after the insertion of carbon monoxide. nih.govThe immediate precursor to the spirolactone ring. nih.gov

Expedient Synthesis Routes and Efficiency Metrics

Below is a table summarizing the efficiency of selected synthesis routes for levantenolides and related structures.

Target Molecule Key Strategy Number of Steps Highlighted Features Reference
α-Levantenolide Carbonylative spirolactonization of hydroxycyclopropanol4High atom economy, scalability, mild conditions. researchgate.netosti.gov researchgate.netosti.gov
α-Levantanolide Carbonylative spirolactonization of hydroxycyclopropanol2Highly expedient, utilizes Kulinkovich reaction. researchgate.netosti.gov researchgate.netosti.gov
β-Levantenolide Pd-Cu bimetallic cascade lactonizationNot specifiedProtecting-group free, starts from chiral pool. acs.org acs.org
(+)-Perseanol Carbonylative lactonization16 (longest linear)First total synthesis, late-stage cascade. rsc.org rsc.org

Stereochemical Control and Diastereoselectivity in Levantenolide Synthesis

Achieving precise control over stereochemistry is a paramount challenge in the total synthesis of complex natural products like α-levantenolide. Synthetic strategies have addressed this by employing chiral pool starting materials or by controlling the diastereoselectivity of key bond-forming reactions.

One effective approach to ensure the correct absolute stereochemistry is to begin the synthesis from a readily available chiral molecule (a "chiral pool" approach). For example, a concise asymmetric total synthesis of β-levantenolide was achieved using (+)-sclareolide, a natural product with defined stereocenters, as the starting material. acs.org This strategy embeds the desired chirality into the synthetic framework from the outset.

Reaction/Strategy Stereochemical Outcome Details Reference
Chiral Pool Synthesis Asymmetric total synthesisStarted from (+)-Sclareolide to ensure desired enantiomer of β-levantenolide. acs.org
Alkenyllithium Addition Moderate diastereoselectivityFormation of a key alcohol intermediate for a carbonylation cascade. acs.org
Carbonylative Lactonization Single diastereomerA lactone intermediate was obtained in 57% yield as a single diastereomer. acs.org

Biosynthetic Pathways and Proposed Origins of Levantenolides

Elucidation of Precursor Molecules (e.g., Labdane (B1241275) Derivatives)

The biosynthesis of all terpenoids, including levantenolides, begins with the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). jmb.or.krmdpi.com These precursors are synthesized in plants through two main pathways: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. mdpi.commdpi.comnih.gov

The formation of diterpenoids, which are C20 compounds, requires the condensation of one molecule of DMAPP with three molecules of IPP to form geranylgeranyl diphosphate (B83284) (GGPP). jmb.or.krmdpi.com This reaction is catalyzed by geranylgeranyl diphosphate synthase (GGPS). mdpi.com GGPP is the universal precursor for all diterpenoids. jmb.or.kr

From GGPP, the pathway to labdane derivatives involves a critical cyclization step. A class II diterpene synthase (diTPS) catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic intermediate, typically a labdadienyl/copalyl diphosphate (CPP) cation. nih.gov This intermediate is then acted upon by a class I diTPS to generate the characteristic decalin core of labdane diterpenoids. nih.gov Labdane-type diterpenes are common in various plant families and serve as precursors to a wide array of bioactive molecules. researchgate.netmdpi.com It is from these labdane derivatives that the biosynthesis of levantenolides is hypothesized to proceed. For instance, biogenetic routes to C12-oxygenated labdanolic diterpenes have been proposed to start from precursors like abienol (B1230953) via 12-keto intermediates. csic.es

Hypothesized Enzymatic Transformations and Intermediates

Following the formation of the labdane skeleton, a series of oxidative transformations are necessary to produce the lactone ring characteristic of levantenolides. These reactions are often catalyzed by cytochrome P450 monooxygenases (CYPs), a large family of enzymes known for their role in the functionalization of terpenoid scaffolds. nih.gov

For the formation of diterpenoid lactones, it is proposed that specific hydroxylations and subsequent oxidations occur on the side chain of the labdane precursor. nih.gov For example, the hydroxylation at specific carbon atoms, such as C-15 or C-16, followed by oxidation to a carboxylic acid, could lead to the spontaneous or enzyme-catalyzed formation of a lactone ring through cyclization. nih.gov In the biosynthesis of some diterpenoids, a furan (B31954) ring can also be an intermediate which is then further oxidized to form a lactone. mdpi.com

While the precise enzymes and intermediates in the α-levantenolide biosynthetic pathway are not yet fully characterized, the general steps are believed to involve:

Hydroxylation: Introduction of hydroxyl groups at specific positions on the labdane side chain by CYPs.

Oxidation: Further oxidation of the hydroxylated intermediate to a carboxylic acid.

Lactonization: Cyclization of the resulting hydroxy acid to form the γ-butyrolactone ring found in levantenolides. researchgate.net

The synthesis of α- and β-levantenolide has been achieved from labdanediol, highlighting the plausibility of this biosynthetic precursor. researchgate.net

Comparative Biosynthesis with Related Terpenoids and Lactones

The proposed biosynthetic pathway for levantenolides shares similarities with the biosynthesis of other terpenoid lactones found in nature. For instance, the formation of sesquiterpene lactones, such as costunolide, also involves the hydroxylation and subsequent oxidation of a terpene precursor to form a carboxylic acid, which then cyclizes to a lactone. nih.gov

Similarly, the biosynthesis of other bioactive diterpenoids, like forskolin (B1673556) (a labdane diterpenoid) and andrographolide (B1667393) (a diterpene lactone), follows the general principles of terpenoid biosynthesis, starting from GGPP and involving cyclization and extensive oxidative modifications by enzymes like CYPs. jmb.or.krmdpi.com The biosynthesis of withanolides, which are steroidal lactones, also involves a lactonization step, although the precursor is a sterol derived from the triterpenoid (B12794562) pathway. frontiersin.org

The diversity of terpenoid structures arises from the combinatorial action of different terpene synthases and modifying enzymes like CYPs on a common set of precursors. mdpi.commdpi.com The specific enzymes present in a particular plant species determine the final terpenoid products. Therefore, the biosynthesis of α-levantenolide is a specific branch of the broader terpenoid biosynthetic network, distinguished by the unique set of enzymes that catalyze the formation of its characteristic labdane-derived spirolactone structure.

Biological Activities and Mechanisms of Action of Levantenolides in Vitro and in Silico Studies

Anti-Inflammatory Activities of Levantenolides

A significant area of investigation for levantenolides is their potential to modulate inflammatory responses. ontosight.aiunibo.it These compounds have been identified as promising candidates for anti-inflammatory agents. unibo.it The primary mechanism appears to be the interruption of key pathways activated during inflammation, such as those stimulated by bacterial lipopolysaccharide (LPS).

Levantenolides, including α-levantenolide, have been shown to reduce the production of nitric oxide (NO) induced by lipopolysaccharide (LPS). unibo.itunibo.it LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and other immune cells, leading to the production of high levels of NO through the induction of inducible nitric oxide synthase (iNOS). While NO is crucial for host defense, its overproduction is a hallmark of chronic inflammatory conditions and can lead to tissue damage.

Studies using murine macrophage cell lines, such as RAW 264.7, are common models for investigating anti-inflammatory effects. acs.orgnih.gov In these models, levantenolides have demonstrated the ability to inhibit NO production, suggesting they interfere with the iNOS pathway. acs.org This inhibitory effect is a key indicator of their anti-inflammatory potential.

Table 1: Effect of Levantenolides on LPS-Induced Nitric Oxide Production

Compound Family Activity Model System Reference
Levantenolides Reduction of LPS-induced nitric oxide production In vitro (cell-based assays) unibo.it

In addition to inhibiting NO production, levantenolides are capable of suppressing the secretion of pro-inflammatory cytokines that are stimulated by LPS. unibo.itunibo.it Cytokines are signaling proteins that mediate and regulate immunity and inflammation. mdpi.com Key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-1β, IL-6) are released during an LPS-induced inflammatory cascade. mdpi.comfrontiersin.orginfectiologyjournal.com

Table 2: Effect of Levantenolides on Pro-Inflammatory Cytokine Production

Compound Family Activity Mechanism Insight Reference
Levantenolides Reduction of LPS-induced pro-inflammatory cytokines Implied interference with inflammatory signaling pathways unibo.it

Inhibition of Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production

Antiviral Activities (e.g., In Silico HIV-1 Reverse Transcriptase Inhibition)

The potential of levantenolides extends to antiviral applications, an area explored primarily through computational, or in silico, studies. researchgate.net Synthetic spirobutenolides, the structural class to which levantenolides belong, have shown anti-HIV activity. researchgate.net A key target for anti-HIV drugs is the viral enzyme reverse transcriptase (RT), which is essential for the replication of the virus. mdpi.commdpi.com

In silico molecular docking is a computational technique used to predict how a small molecule (ligand), such as a-levantenolide, might bind to the active site of a protein target, like HIV-1 reverse transcriptase. jmchemsci.comfrontiersin.org These studies calculate the binding affinity and visualize the interactions between the compound and the enzyme's amino acid residues. jmchemsci.comnih.gov By identifying compounds that are predicted to bind strongly to essential viral enzymes, researchers can prioritize which molecules to synthesize and test in laboratory experiments. mdpi.comresearchgate.net While specific in silico studies on this compound targeting HIV-1 RT are not extensively published, the known anti-HIV activity of related structures suggests that this is a promising avenue for future research. researchgate.net

Exploration of Other In Vitro Biological Modulations

Beyond their anti-inflammatory and potential antiviral effects, the broader class of compounds to which levantenolides belong—sesquiterpene lactones and spirobutenolides—exhibit a wide range of biological activities in laboratory settings. ontosight.airesearchgate.net These include:

Anticancer Properties : Some sesquiterpene lactones have demonstrated the ability to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). ontosight.ai

Antimicrobial Activities : These compounds have also been found to be effective against various bacteria and fungi. ontosight.ainih.gov

Antioxidant Effects : The polyphenolic nature of many related flavonoids suggests potential for antioxidant activity by scavenging free radicals. nih.govmdpi.comnih.gov

These diverse biological modulations observed in related compounds highlight the potential for levantenolides to have a broader spectrum of activity. However, further in vitro screening is required to specifically determine the efficacy of this compound and its isomers in these areas.

Computational Delineation of Molecular Targets and Binding Interactions

Computational chemistry plays a crucial role in modern drug discovery by identifying likely molecular targets and elucidating the binding interactions that underpin a compound's biological activity. frontiersin.orgnih.gov For levantenolides and related molecules, in silico techniques like molecular docking are used to screen them against libraries of known biological targets, including enzymes and receptors involved in disease. jmchemsci.commdpi.comnih.gov

These computational studies provide detailed, three-dimensional models of how a compound fits into the binding site of a target protein. nih.govmdpi.comrsc.org Key insights from these models include:

Binding Affinity : A score that estimates the strength of the interaction between the compound and its target. A lower binding energy generally indicates a more stable and potent interaction. jmchemsci.com

Molecular Interactions : Identification of specific non-covalent bonds, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. mdpi.com

Structure-Activity Relationships (SAR) : By comparing the docking results of several related compounds, researchers can infer how specific functional groups on the molecule contribute to its binding and activity. mdpi.com

For instance, docking studies on potential anti-inflammatory compounds with the enzyme cyclooxygenase-2 (COX-2) or on antiviral candidates with HIV-1 reverse transcriptase can reveal the precise amino acid residues they interact with, offering a rationale for their inhibitory mechanism. mdpi.comjmchemsci.commdpi.com This computational delineation is invaluable for guiding the synthesis of more potent and selective analogs.

Table of Compounds

Compound Name
This compound
a-levantanolide
β-levantenolide
Anomalin
TNF-α (Tumor necrosis factor-alpha)
IL-1β (Interleukin-1 beta)
IL-6 (Interleukin-6)
IL-10 (Interleukin-10)
TGF-β (Transforming growth factor-beta)
Nitric Oxide

Structure Activity Relationship Sar Investigations of Levantenolides

Identification of Key Pharmacophoric Elements and Functional Groups

The biological activity of sesquiterpene lactones, including by extension α-levantenolide, is intrinsically linked to specific structural motifs that function as pharmacophores. A pharmacophore is defined as the essential ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. slideshare.netwustl.edu For many sesquiterpene lactones, the most critical pharmacophoric element is the α,β-unsaturated γ-lactone ring. mdpi.com This moiety acts as a Michael acceptor, capable of forming covalent bonds with nucleophilic residues, such as cysteine, in biological macromolecules like enzymes and transcription factors. mdpi.com This irreversible interaction is often responsible for the observed biological effects, including anti-inflammatory and anticancer properties. ontosight.ainih.gov

Other functional groups that significantly contribute to the biological activity of this class of compounds include additional electrophilic centers, such as enone systems within the carbocyclic skeleton. ajgreenchem.com The presence and relative position of these reactive sites can modulate the compound's reactivity and selectivity towards different biological targets. nih.gov For instance, studies on various sesquiterpene lactones have demonstrated that the spatial arrangement of these Michael acceptor sites is critical for their inhibitory activity. nih.gov

Table 1: Key Pharmacophoric Elements in Sesquiterpene Lactones and their Postulated Role in Biological Activity

Pharmacophoric ElementPostulated Role in Biological ActivityReference
α,β-Unsaturated γ-lactonePrimary Michael acceptor for covalent modification of biological targets. mdpi.com
Enone systemsAdditional Michael acceptor sites, modulating reactivity and selectivity. ajgreenchem.com
Hydroxyl groupsInfluence polarity, solubility, and hydrogen bonding interactions. nih.gov
Ester moietiesAffect lipophilicity and can be hydrolyzed to reveal active hydroxyl groups. nih.gov

Impact of Stereochemistry on Biological Activity Profiles

Stereochemistry plays a pivotal role in the biological activity of chiral molecules like α-levantenolide. unibo.it The three-dimensional arrangement of atoms can significantly affect a molecule's ability to bind to its biological target, as proteins and enzymes are themselves chiral environments. α-Levantenolide and β-levantenolide are epimers, differing only in the stereochemistry at the C-12 position. unibo.itresearchgate.net This subtle difference in stereoconfiguration can lead to substantial variations in their biological profiles.

While direct comparative biological data for α- and β-levantenolide are not extensively detailed in the available literature, studies on other chiral natural products have consistently shown that stereochemistry is a critical determinant of potency and selectivity. nih.gov For many sesquiterpene lactones, the specific orientation of the lactone ring and other substituents influences the accessibility of the pharmacophoric elements to the target site. The incorrect stereoisomer may not fit into the binding pocket of the target protein, or it may bind in a non-productive orientation, leading to reduced or no activity.

Design, Synthesis, and In Vitro Biological Evaluation of Levantenolide Analogues

The general approach to designing analogues would involve modifications at key positions, such as:

Modification of the lactone ring: Saturation of the double bond in the α,β-unsaturated lactone would be expected to significantly reduce or abolish activity, confirming its role as a key pharmacophore. mdpi.com

Alteration of substituents: The introduction or removal of hydroxyl or ester groups at various positions on the carbocyclic skeleton would help to elucidate their role in target binding and pharmacokinetic properties.

Stereochemical modifications: The synthesis of other stereoisomers, beyond the natural α and β forms, would provide deeper insights into the steric requirements for activity.

The in vitro biological evaluation of these analogues against a panel of cancer cell lines or in specific enzyme assays would then allow for the establishment of a detailed SAR. For example, cytotoxicity assays using cell lines such as T47D, MCF-7 (breast cancer), and MDA-MB-231 (breast cancer) are commonly employed to screen for anticancer activity. ajgreenchem.com

Table 2: Hypothetical SAR of α-Levantenolide Analogues Based on General Principles for Sesquiterpene Lactones

Analogue ModificationExpected Impact on Cytotoxic ActivityRationale
Saturation of the γ-lactone double bondDecreaseRemoval of the Michael acceptor functionality.
Introduction of an additional enone systemPotential IncreaseAddition of another reactive site for target interaction.
Removal of a key hydroxyl groupVariable (Increase or Decrease)Alteration of hydrogen bonding potential and polarity.
Inversion of stereochemistry at C-12 (β-form)Altered Activity/SelectivityChange in the three-dimensional shape of the molecule.

Computational Approaches to SAR Prediction and Optimization

Computational methods are increasingly used to predict and rationalize the SAR of bioactive molecules, thereby guiding the design of more potent and selective analogues. plos.org These approaches include quantitative structure-activity relationship (QSAR) modeling and molecular docking.

3D-QSAR studies can be employed to build a statistical model that correlates the biological activity of a series of compounds with their three-dimensional properties, such as steric and electrostatic fields. researchgate.net For a series of levantenolide analogues, a 3D-QSAR model could identify the key regions of the molecule where modifications would be likely to enhance activity. Such models have been successfully applied to other classes of sesquiterpene lactones. researchgate.netidrblab.net

Molecular docking can be used to predict the binding mode of α-levantenolide and its analogues within the active site of a specific biological target. plos.orgnih.govmdpi.commdpi.com For instance, docking studies could be performed with proteins known to be targets of other sesquiterpene lactones, such as proteins involved in inflammatory pathways (e.g., TNF-α) or cell cycle regulation. plos.orgnih.govmdpi.commdpi.com These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex and can explain the observed SAR at a molecular level. While specific docking studies for α-levantenolide are not widely reported, the methodology provides a powerful tool for future investigations.

By combining the synthesis of novel analogues with in vitro testing and computational modeling, a comprehensive understanding of the SAR of α-levantenolide can be achieved, paving the way for the development of new therapeutic agents.

Advanced Analytical Methodologies for Levantenolide Analysis

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating chemical components from a mixture, making it indispensable for the analysis of α-levantenolide from natural extracts. researchgate.net This separation is achieved through the differential distribution of components between a stationary phase and a mobile phase. researchgate.net

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like α-levantenolide. In this technique, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column before being detected and identified by a mass spectrometer.

Research on labdanoids in tobacco leaves has utilized GC-MS for the quantitative analysis of various related compounds. microtrace.com A method was developed where peak identification for compounds including α- and β-levantenolide was carried out by GC-MS. microtrace.com This approach is crucial for confirming the identity of peaks separated by the gas chromatograph. microtrace.com For quantification, a flame ionization detector (FID) is often selected due to its broad applicability to organic compounds, allowing for quantification using a single authentic standard like sclareolide. microtrace.com Studies on Turkish tobacco smoke have successfully isolated and quantified α-levantenolide, reporting quantities of 19 mg per kilogram of tobacco smoked, with its identity confirmed through methods including infrared absorption spectra. nih.gov

ParameterGC-MS Condition for Labdanoid Analysis
Column DB-35MS
Detector Flame Ionization Detector (FID) for quantification
Identification Mass Spectrometry (MS) under the same GC conditions
Authentic Standard Sclareolide for quantification of individual labdanoids
Internal Standard n-Heptadecanol
Data derived from a study on the quantitative analysis of labdanoids in tobacco leaves. microtrace.com

Ultra-Performance Liquid Chromatography (UPLC), a high-pressure evolution of HPLC, offers enhanced resolution and faster analysis times. microtrace.com When coupled with High-Resolution Mass Spectrometry (HRMS), it becomes a formidable tool for the comprehensive chemical profiling of complex samples, such as plant extracts. microtrace.comnih.gov HRMS provides highly accurate mass measurements (typically with sub-1 part-per-million mass accuracy), which allows for the determination of elemental compositions and the confident identification of compounds in a complex matrix. microtrace.comfilab.fr

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Spectroscopic Characterization Methods

Spectroscopic methods are vital for elucidating the exact molecular structure of a compound. Mass spectrometry, in particular, provides information about the mass-to-charge ratio of a molecule and its fragments, which is critical for identification and mechanistic studies.

High-Resolution Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing large, thermally labile, and polar molecules. It has been instrumental in mechanistic studies related to the total synthesis of α-levantenolide. gcms.czosti.gov In the development of a palladium-catalyzed cascade carbonylative spirolactonization to synthesize α-levantenolide, ESI-MS was used to identify several key intermediates in the catalytic cycle. mdpi.comgcms.czosti.gov This analysis provided crucial insights into the reaction pathway, as well as pathways related to catalyst decomposition and competitive reactions. gcms.czosti.gov The ability of ESI-MS to detect transient and low-concentration species makes it an invaluable tool for understanding complex reaction mechanisms.

Study FocusKey Finding via ESI-MSReference
Catalytic Carbonylative SpirolactonizationIdentification of key intermediates in the catalytic cycle gcms.czosti.gov
Total Synthesis of α-LevantenolideElucidation of reaction pathways, including catalyst decomposition and competitive pathways mdpi.comgcms.czosti.gov
Summary of ESI-MS applications in the study of α-levantenolide synthesis.

Chemical Derivatization Strategies for Enhanced Analytical Performance

Chemical derivatization is a process where a molecule is chemically altered to produce a new compound with properties that are more suitable for a specific analytical method. jfda-online.com This is often a necessary preparatory step in GC-MS analysis to improve the volatility, thermal stability, and detectability of analytes. jfda-online.commdpi.com

Acylation is a derivatization technique that converts compounds with active hydrogen atoms (such as those in -OH, -NH, and -SH groups) into esters, amides, or thioesters. gcms.cz This process reduces the polarity of the original molecule, thereby increasing its volatility, which is a prerequisite for GC analysis. gcms.czresearchgate.net The formation of acyl derivatives can also improve the stability of the analyte and enhance detector response. gcms.cz

While α-levantenolide itself is a lactone, its precursors, degradation products, or related compounds in a natural extract may possess hydroxyl groups that make them unsuitable for direct GC-MS analysis. Acylation of these related terpenoids or their precursors is a common strategy. researchgate.net For example, acylation has been successfully used to derivatize alcohols for GC-MS analysis, yielding ester products with distinct retention times that separate them from matrix interferences. osti.gov The use of fluorinated acylating agents can further enhance detectability, particularly with an electron capture detector (ECD). gcms.czjfda-online.com This strategy is broadly applicable to the analysis of various terpenoids, ensuring that even compounds with polar functional groups can be effectively analyzed by GC-MS. researchgate.net

Influence of Derivatization on Chromatographic Resolution and Selectivity

The inherent chemical structure of a-Levantenolide and other sesquiterpene lactones can present challenges for chromatographic analysis. These compounds may lack strong chromophores for UV detection, exhibit poor ionization efficiency in mass spectrometry, and co-elute with structurally similar isomers, thereby complicating their accurate quantification. nih.govnih.gov Chemical derivatization offers a powerful strategy to overcome these limitations by modifying the analyte's physicochemical properties to enhance chromatographic resolution, selectivity, and detectability. sci-hub.se

Derivatization can significantly improve the separation of this compound from complex matrices and its isomers by altering its polarity and volatility. chromatographyonline.com For gas chromatography (GC), derivatization is often essential as many sesquiterpene lactones are thermolabile and not sufficiently volatile for direct analysis. nih.gov In high-performance liquid chromatography (HPLC), derivatization can improve peak shape, reduce tailing, and enhance the separation of closely related compounds. nih.govsci-hub.se

The primary functional groups in this compound available for derivatization are the hydroxyl (-OH) group and the α,β-unsaturated γ-lactone ring. The choice of derivatizing agent is critical and depends on the analytical technique being employed (GC or HPLC) and the desired outcome.

Impact on Chromatographic Resolution:

Derivatization can improve chromatographic resolution by increasing the differences in the partition coefficients of analytes between the stationary and mobile phases. For instance, the introduction of a bulky silyl (B83357) group can alter the retention time of this compound, allowing for better separation from interfering compounds. In the case of isomeric separation, which is a significant challenge for compounds like levantenolides, derivatization can amplify the subtle structural differences between isomers, leading to enhanced resolution. rotachrom.comnih.gov

Enhancement of Selectivity:

Selectivity in chromatographic methods refers to the ability to distinguish and quantify the analyte of interest in the presence of other components. nih.gov Derivatization can enhance selectivity by introducing a specific tag into the this compound molecule that can be selectively detected. For example, the use of a fluorophore-containing derivatizing agent allows for highly selective detection using a fluorescence detector, minimizing interference from non-derivatized matrix components. chromatographyonline.commdpi.com

Below is a table summarizing potential derivatization reagents for this compound and their expected influence on chromatographic analysis based on literature for similar sesquiterpene lactones.

Derivatization ReagentTarget Functional GroupPotential Chromatographic ImprovementReference
For GC Analysis
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Hydroxyl (-OH)Increases volatility and thermal stability, reduces polarity. nih.gov
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Hydroxyl (-OH)Similar to BSTFA, provides volatile and stable derivatives. nih.gov
For HPLC Analysis
Dansyl ChlorideHydroxyl (-OH)Introduces a fluorescent tag for enhanced and selective detection. researchgate.net
2,4-Dinitrophenylhydrazine (DNPH)Carbonyl (after opening the lactone ring)Introduces a chromophore for improved UV-Vis detection. nih.gov
(S)-(+)-2-(tert-Butylamino)-1-(4-nitrophenyl)ethanolCarboxyl (after hydrolysis of lactone)Chiral derivatizing agent for the separation of enantiomers. sci-hub.se

It is crucial to note that derivatization reactions must be optimized to ensure they are rapid, quantitative, and produce stable products to avoid the introduction of analytical errors. chromatographyonline.com The choice of reagent and reaction conditions should be carefully evaluated to maximize the benefits of improved resolution and selectivity for this compound analysis.

Method Validation and Quality Control in Levantenolide Quantification

The validation of an analytical method is a prerequisite for its application in the quantitative analysis of this compound, ensuring the reliability, reproducibility, and accuracy of the results. scielo.br Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose. researchgate.netoup.com For the quantification of this compound, particularly in complex matrices such as biological fluids or plant extracts, a rigorous validation process following guidelines from regulatory bodies like the International Council for Harmonisation (ICH) is essential.

The key performance parameters that must be evaluated during the validation of a quantitative method for this compound include:

Specificity/Selectivity: The ability of the method to unequivocally assess the this compound peak in the presence of other components, such as isomers, impurities, degradation products, or matrix components. nih.govoup.com This is often demonstrated by comparing the chromatograms of blank samples, spiked samples, and samples containing potential interferents.

Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range. scielo.br A linear relationship between the detector response and the concentration of this compound is typically evaluated by analyzing a series of standards at different concentrations. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. scielo.br

Precision: The precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision is assessed at three levels:

Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time. scielo.br

Intermediate Precision (Inter-day precision): Precision within the same laboratory but on different days, with different analysts, or different equipment. scielo.br

Reproducibility: Precision between different laboratories (inter-laboratory trials). scielo.br

Accuracy: The accuracy of an analytical method is the closeness of the test results obtained by that method to the true value. scielo.br It is often determined by recovery studies, where a known amount of this compound is added to a blank matrix and the percentage of the analyte recovered is calculated. researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govscielo.br

Robustness: The robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. scielo.br For an HPLC method for this compound, these parameters could include the pH of the mobile phase, column temperature, and flow rate.

Quality Control (QC) samples are routinely analyzed alongside unknown samples to ensure the continued validity of the analytical method. QC samples are typically prepared at low, medium, and high concentrations within the calibration range and are used to monitor the precision and accuracy of the method over time.

The following table presents typical acceptance criteria for the validation of a quantitative LC-MS method for this compound, based on guidelines for bioanalytical method validation.

Validation ParameterAcceptance CriteriaReference
Linearity Correlation coefficient (r²) ≥ 0.99 researchgate.net
Precision (RSD) ≤ 15% (≤ 20% at LOQ) oup.com
Accuracy (% Bias) Within ±15% of the nominal concentration (±20% at LOQ) oup.com
Recovery Consistent, precise, and reproducible researchgate.net
Stability Analyte concentration within ±15% of the initial concentration scielo.br

By adhering to these validation and quality control principles, the analytical methods used for the quantification of this compound can generate reliable and high-quality data that is fit for purpose.

Theoretical and Computational Investigations of α Levantenolide

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in exploring the electronic structure and reactivity of α-levantenolide. wikipedia.org These methods allow for the detailed investigation of molecular orbitals and the prediction of various chemical properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it highly suitable for studying chemical reactions. wikipedia.org DFT calculations have been pivotal in understanding the mechanisms of complex organic reactions, including cycloadditions and rearrangements, by mapping out the potential energy surfaces that connect reactants, transition states, and products. mdpi.comnih.govpku.edu.cn The ability to locate and characterize transition state geometries is crucial for understanding reaction kinetics and selectivity. chemrxiv.orgims.ac.jpschrodinger.com

While specific DFT studies focusing exclusively on the reaction mechanisms of α-levantenolide are not extensively detailed in the available literature, the principles of DFT are broadly applied to similar structures, such as those undergoing cycloaddition reactions or rearrangements. mdpi.compku.edu.cn For instance, in the context of total synthesis, DFT could be employed to rationalize the stereochemical outcomes of key steps or to predict the feasibility of proposed synthetic routes. Mechanistic studies on related compounds often utilize DFT to identify key intermediates and transition states, providing a deeper understanding of the catalytic cycles involved. acs.org

The application of DFT can also extend to understanding the reactivity of the α,β-unsaturated lactone moiety within α-levantenolide, which is a potential Michael acceptor. researchgate.net DFT calculations could model the addition of nucleophiles to this system, predicting the activation barriers and the stereochemistry of the resulting products. Such computational insights are invaluable for designing new synthetic strategies and for understanding potential biological activities that involve covalent interactions.

The three-dimensional structure of a molecule is intrinsically linked to its reactivity and biological function. Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt through rotation around single bonds. libretexts.org For a molecule like α-levantenolide, with its spiroketal core and flexible side chains, a multitude of conformations are possible.

Computational methods, including both molecular mechanics and quantum chemical approaches, are essential for exploring the conformational landscape of such molecules. chemrxiv.orgnih.gov These methods can predict the relative energies of different conformers, identifying the most stable, low-energy structures. imperial.ac.uk The stability of spiroketals, for example, is influenced by a combination of steric and anomeric effects, both of which can be accurately modeled using computational chemistry. researchgate.net The anomeric effect, a stereoelectronic phenomenon that stabilizes certain conformations in heterocyclic systems, plays a crucial role in determining the geometry around the spirocyclic center.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States

Molecular Modeling and Simulation

Molecular modeling and simulation techniques provide a dynamic view of molecular systems, allowing for the exploration of complex biological processes such as ligand-receptor binding.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. eijppr.comdergipark.org.trmdpi.com This method is widely used in drug discovery to screen virtual libraries of compounds against a specific protein target. eijppr.com In the context of α-levantenolide, molecular docking could be used to hypothesize potential protein targets by virtually screening it against a panel of known receptors. The docking process involves placing the ligand (α-levantenolide) into the binding site of the receptor and scoring the different poses based on their predicted binding affinity. eijppr.commdpi.com

Following molecular docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the ligand-receptor complex. mdpi.comresearchgate.netrsc.orgelifesciences.org MD simulations model the movement of atoms and molecules over time, allowing for the observation of conformational changes in both the ligand and the receptor upon binding. researchgate.netnih.gov This can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex and can help to understand the dynamic nature of the binding process. mdpi.comresearchgate.net

Table 1: Hypothetical Molecular Docking Results for α-Levantenolide with a Putative Target

ParameterValue
Binding Energy (kcal/mol)-8.5
Inhibition Constant (Ki) (µM)1.2
Key Interacting ResiduesTyr123, Phe256, Leu345
Types of InteractionsHydrogen bond, Hydrophobic

This table represents a hypothetical example of data that could be generated from a molecular docking study.

Predicting the binding affinity between a ligand and its receptor is a central goal of computational drug design. plos.orgbiorxiv.orgnih.govarxiv.org Various computational methods, ranging from scoring functions in molecular docking to more rigorous free energy calculations, are used to estimate binding affinities. plos.orgbiorxiv.org These predictions can help to prioritize compounds for experimental testing and to guide the optimization of lead compounds. nih.gov

Allosteric regulation, where binding at one site on a protein affects the activity at another site, is a crucial mechanism in cellular signaling. nih.govtaylorandfrancis.com Computational methods can be used to investigate potential allosteric effects of α-levantenolide binding to a target protein. nih.gov MD simulations can reveal long-range conformational changes induced by ligand binding, providing insights into how these changes might modulate the protein's function. nih.gov Understanding allosteric mechanisms can open up new avenues for drug discovery by targeting sites other than the highly conserved active site. taylorandfrancis.com

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

In Silico Prediction of Pharmacokinetic Parameters (e.g., Absorption, Distribution, Metabolism, Excretion)

In silico methods are increasingly used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.govresearchgate.netmdpi.comdost.gov.ph These predictions help to identify potential liabilities early in the drug development process, reducing the likelihood of late-stage failures. researchgate.net

A variety of computational models, often based on quantitative structure-property relationships (QSPR), are available to predict key pharmacokinetic parameters. nih.govresearchgate.net These models use the chemical structure of a compound to estimate properties such as oral bioavailability, plasma protein binding, and metabolic stability. researchgate.netnih.gov For α-levantenolide, these tools could provide initial estimates of its drug-like properties.

Table 2: Predicted ADMET Properties of α-Levantenolide (Hypothetical)

PropertyPredicted ValueInterpretation
Human Intestinal AbsorptionHighLikely well-absorbed from the gut
Blood-Brain Barrier PenetrationLowUnlikely to cross into the brain
CYP2D6 InhibitionNon-inhibitorLow risk of drug-drug interactions via this enzyme
AMES ToxicityNon-mutagenicLow likelihood of being a mutagen

This table presents hypothetical data from in silico ADMET prediction tools. dergipark.org.trdost.gov.phphcogj.com

While these in silico predictions are valuable for initial screening, they must be validated by experimental studies. nih.govresearchgate.net

Future Research Directions and Applications

Development of More Efficient and Sustainable Synthetic Routes

While total syntheses of α-levantenolide have been achieved, a primary area for future research lies in the development of more efficient and environmentally sustainable synthetic strategies. Current methods, although successful, provide a basis for improvement in accordance with the principles of green chemistry. nih.gov

Key goals for future synthetic research include:

Replacing hazardous reagents and solvents with greener alternatives. nih.gov

Developing novel catalytic systems (e.g., gold(I)-catalyzed cyclizations) that operate under mild conditions with high efficiency. mdpi.com

Designing protecting-group-free syntheses to enhance process efficiency. nih.gov

Comprehensive Elucidation of Biosynthetic Pathways and Enzymatic Mechanisms

The natural production of α-levantenolide in organisms like Turkish tobacco and its identification in plant extracts suggests a complex and efficient biosynthetic pathway. researchgate.netwikimedia.orggesneriads.info However, the specific enzymes and genetic sequences responsible for its assembly remain largely uncharacterized. A complete elucidation of this pathway is a critical research goal.

Future research should aim to identify and characterize the key enzymes involved, such as the synthases and cyclases that construct the core bergamotane sesquiterpenoid skeleton, which is proposed as a precursor. researchgate.net Investigations could follow the model of pathway elucidation for other complex natural products like reserpine (B192253) or hydrolyzable tannins. biorxiv.orgresearchgate.net This would involve a combination of techniques:

Genomic and Transcriptomic Analysis: Sequencing the genome of the producing organism to identify putative gene clusters responsible for levantenolide synthesis.

Heterologous Expression: Expressing candidate genes in a host organism (e.g., Nicotiana benthamiana or yeast) to confirm enzyme function. researchgate.net

In Vitro Enzymatic Assays: Purifying the identified enzymes to study their specific catalytic mechanisms, substrate specificity, and stereoselectivity. biorxiv.org

Unraveling the biosynthetic machinery will not only provide fundamental scientific knowledge but also open doors for metabolic engineering and biocatalytic synthesis, potentially enabling the sustainable production of α-levantenolide and its analogues. nih.gov

Targeted In Vitro Studies to Uncover Novel Biological Activities and Precise Mechanisms

Preliminary studies have hinted at the bioactive potential of α-levantenolide. It has been identified as a constituent in the leaf extract of Sinningia bullata, which exhibited significant cytotoxic activity against melanoma cells, as well as antibacterial and antioxidant properties. gesneriads.info Additionally, related spirolactone compounds have shown anti-inflammatory activity by inhibiting nitric oxide (NO) release in macrophages. unibo.it

These initial findings warrant more focused in vitro investigations to systematically screen for a wider range of biological activities and to pinpoint the precise molecular mechanisms. Future studies should include:

Broad-Spectrum Bioactivity Screening: Testing pure α-levantenolide against diverse panels of cancer cell lines, pathogenic bacteria and fungi, and viral targets. nih.gov

Mechanism of Action Studies: For any confirmed activity, detailed mechanistic studies are crucial. For example, if cytotoxicity is confirmed, research should investigate whether it induces apoptosis, causes cell cycle arrest, or targets specific signaling pathways. gesneriads.info

Anti-inflammatory Assays: Quantifying the inhibitory effect on pro-inflammatory mediators beyond NO, such as cytokines (e.g., TNF-α) and enzymes (e.g., COX-2).

Antioxidant Capacity: Evaluating its ability to scavenge various free radicals and its effect on antioxidant enzyme systems. nih.gov

These targeted studies will be essential to validate the therapeutic potential of α-levantenolide and identify the most promising avenues for further development.

Rational Design of Levantenolide Analogues through Advanced SAR Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, allowing for the optimization of a lead compound's potency and pharmacokinetic properties. nih.govnih.gov For α-levantenolide, SAR studies are in their infancy but hold immense potential. It has been hypothesized that the α-methylene γ-lactone moiety, common in many bioactive natural products, could be key to its activity, possibly acting as a Michael acceptor for biological nucleophiles. unibo.it

Future research should focus on the rational design and synthesis of a library of α-levantenolide analogues to systematically probe its SAR. This would involve modifying specific parts of the molecule, such as:

The α-methylene γ-lactone ring.

The stereochemistry at various chiral centers.

The decalin ring system.

By synthesizing and testing these analogues, researchers can build a comprehensive SAR model. researchgate.net This model will identify the key structural features (the pharmacophore) required for biological activity and guide the design of new, more potent, and selective compounds with improved drug-like properties. mdpi.com

Integration of Multi-Omics Data for Holistic Mechanistic Understanding

To gain a truly comprehensive understanding of how α-levantenolide interacts with biological systems, future research should move towards the integration of multi-omics data. nih.gov This cutting-edge approach combines data from genomics, transcriptomics, proteomics, and metabolomics to build a holistic picture of a drug's effect on cellular function. mixomics.orgfrontiersin.org

Although no multi-omics studies have yet been performed for α-levantenolide, this represents a significant future research direction. By treating cells or model organisms with α-levantenolide and analyzing the resulting changes across multiple omics layers, researchers could:

Identify the full spectrum of cellular pathways modulated by the compound. nih.gov

Uncover novel molecular targets and off-target effects.

Discover potential biomarkers for predicting response or toxicity.

Bridge the gap between genotype and phenotype, explaining the flow of information from the drug's initial target to the ultimate physiological outcome. nih.gov

Frameworks like Imiomics, which integrates imaging with metabolomics and genomics, could also be employed to understand the compound's effect on tissue composition and metabolism in vivo. diva-portal.org Such integrative approaches are powerful tools for understanding complex biological systems and are essential for the modern development of therapeutic agents. nih.gov

Advancements in Scalable Synthesis and Process Chemistry for Potential Development

For any natural product to transition from a laboratory curiosity to a viable therapeutic or commercial product, a scalable and robust manufacturing process is required. researchgate.net A key area for future research is the translation of successful laboratory-scale syntheses of α-levantenolide into practical, large-scale processes.

The palladium-catalyzed carbonylative spirolactonization has already been noted for its potential scalability. researchgate.netresearchgate.net Future work should build on this foundation by addressing the challenges of process chemistry, including:

Process Optimization: Fine-tuning reaction parameters (temperature, pressure, catalyst loading, reaction time) to maximize yield and throughput while ensuring safety and reproducibility.

Purification Strategies: Developing efficient and scalable methods for isolating and purifying the final product to the high standards required for clinical or commercial use.

Cost Analysis: Evaluating the economic feasibility of the synthetic route by considering the cost of starting materials, reagents, and catalysts.

Successfully addressing these process chemistry challenges will be a critical step in enabling the potential development of α-levantenolide for broader applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.